molecular formula C18H22N2O2 B2663649 N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide CAS No. 954563-16-7

N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide

Cat. No.: B2663649
CAS No.: 954563-16-7
M. Wt: 298.386
InChI Key: VEGGBICLAIXIHZ-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide is a chemical compound with the molecular formula C18H22N2O2 and a molecular weight of 298.38 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques and quality control measures is essential to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide is unique due to its specific phenoxy and butanamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-14-5-2-3-6-17(14)22-12-4-7-18(21)20-16-10-8-15(13-19)9-11-16/h2-3,5-6,8-11H,4,7,12-13,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGGBICLAIXIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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